3-Nitrobenzoyl bromide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

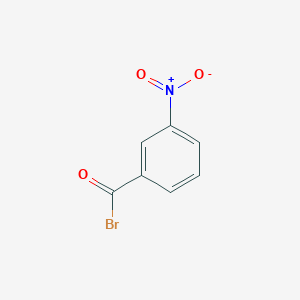

3-Nitrobenzoyl bromide is a useful research compound. Its molecular formula is C7H4BrNO3 and its molecular weight is 230.02 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

Nitrobenzyl bromides undergo S<sub>N</sub>2 reactions due to the electrophilic benzylic carbon adjacent to the bromine atom. The nitro group (-NO₂) enhances electrophilicity via resonance and inductive effects, facilitating nucleophilic attack.

Key Reagents and Products:

Mechanistic Insight :

The reaction proceeds via a two-step radical pathway in some cases. For example, carbene-catalyzed reductive coupling with ketones generates α-hydroxy esters through radical intermediates (Fig. 1) :

-

Bromide leaves, forming a nitrobenzyl radical (B2 ).

-

Radical addition to a ketone forms B3 , which is reduced to yield alcohol products.

Reduction Reactions

The nitro group (-NO₂) in nitrobenzyl bromides is reducible to an amine (-NH₂) under controlled conditions.

Experimental Conditions and Outcomes:

| Reducing Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| H₂ (Pd/C catalyst) | Ethanol, 50°C, 12h | 3-Aminobenzyl bromide | 85% | |

| SnCl₂ in HCl | Reflux, 6h | 3-Aminobenzyl bromide | 78% |

Notable Side Reaction :

Over-reduction of the nitro group can produce hydroxylamine intermediates, which may further react to form azoxy compounds .

Oxidation Reactions

While less common, oxidation of the nitro group can occur under strong oxidizing conditions:

| Oxidizing Agent | Conditions | Product | Observation | Reference |

|---|---|---|---|---|

| KMnO₄ in H₂SO₄ | 100°C, 4h | Nitrobenzoic acid derivatives | Low yield (≤30%) | |

| CrO₃ in acetic acid | Reflux, 8h | Degradation products | Complex mixture |

Coupling Reactions

Nitrobenzyl bromides participate in cross-coupling reactions, enabling C-C bond formation:

Suzuki-Miyaura Coupling:

| Boronic Acid | Catalyst System | Product | Yield | Reference |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | Biaryl derivatives | 72% |

Mechanistic Pathway :

The bromine atom is replaced by the aryl group from the boronic acid via a Pd(0)/Pd(II) catalytic cycle .

Bromination and Radical Reactions

Industrial synthesis often involves free radical bromination of nitrotoluene precursors:

| Process | Conditions | Outcome | Reference |

|---|---|---|---|

| HBr/H₂O₂ with AIBN initiator | 80°C, visible light irradiation | 3-Nitrobenzyl bromide (85% purity) |

Key Equation :

C7H7NO2+Br2AIBN lightC7H6BrNO2+HBr

Thermochemical Data

Reaction enthalpies and stability metrics for nitrobenzyl bromides:

| Property | Value (kJ/mol) | Method | Reference |

|---|---|---|---|

| Δ<sub>f</sub>H° (gas phase) | +216.5 ± 8.2 | Computational | |

| Bond Dissociation Energy (C-Br) | 289 ± 10 | Experimental |

Propiedades

Número CAS |

13277-62-8 |

|---|---|

Fórmula molecular |

C7H4BrNO3 |

Peso molecular |

230.02 g/mol |

Nombre IUPAC |

3-nitrobenzoyl bromide |

InChI |

InChI=1S/C7H4BrNO3/c8-7(10)5-2-1-3-6(4-5)9(11)12/h1-4H |

Clave InChI |

YPLWRVLXVBKSIU-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)Br |

SMILES canónico |

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)Br |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.